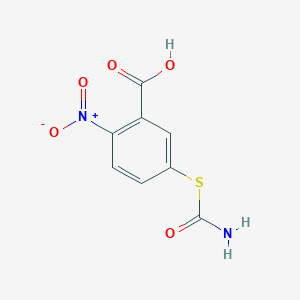

2-Nitro-5-carbamylthiobenzoic acid

Beschreibung

Eigenschaften

CAS-Nummer |

137091-49-7 |

|---|---|

Molekularformel |

C8H6N2O4S |

Molekulargewicht |

242.21 g/mol |

IUPAC-Name |

5-carbamoylsulfanyl-2-nitrobenzoic acid |

InChI |

InChI=1S/C8H6N2O5S/c9-8(13)16-4-1-2-6(10(14)15)5(3-4)7(11)12/h1-3H,(H2,9,13)(H,11,12) |

InChI-Schlüssel |

FOXGLOGBTKVYIV-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1SC(=O)N)C(=O)O)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC(=C(C=C1SC(=O)N)C(=O)O)[N+](=O)[O-] |

Synonyme |

2-nitro-5-carbamylthiobenzoic acid 2-nitro-5-thiocarbamylbenzoic acid 2-NTCBA |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Discovery and history of Ellman's reagent

An In-depth Technical Guide to Ellman's Reagent: Discovery, Mechanism, and Application

Abstract

This technical guide provides a comprehensive overview of Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a cornerstone tool in biochemical and pharmaceutical research for the quantification of free sulfhydryl (thiol) groups. We delve into the historical context of its discovery by George L. Ellman, elucidate its underlying chemical mechanism, and present a detailed, field-proven protocol for its application. Furthermore, this guide explores the reagent's diverse applications, from protein characterization to assessing oxidative stress, and critically examines its limitations and the experimental factors that ensure data integrity. This document is intended for researchers, scientists, and drug development professionals seeking both a foundational understanding and a practical workflow for the reliable use of Ellman's assay.

Introduction: The Quest for Thiol Quantification

The thiol functional group (-SH), primarily found in the amino acid cysteine, is a linchpin of protein structure and function. Thiols are involved in a vast array of biological processes, including enzyme catalysis, redox signaling, and the formation of stabilizing disulfide bonds.[1][2] The redox state of thiols serves as a critical indicator of cellular health and is implicated in numerous disease states.[3] Consequently, the ability to accurately quantify free sulfhydryl groups has been a persistent need in analytical biochemistry. Before the 1950s, methods for thiol determination were often cumbersome, lacked specificity, or required complex procedures.[4][5] This landscape created a demand for a simple, rapid, and reliable spectrophotometric method, a need that was met with the introduction of Ellman's reagent.[6]

The Genesis of a Reagent: George L. Ellman's Contribution

In 1959, biochemist George L. Ellman, then at the Dow Chemical Company, published a groundbreaking manuscript describing a new water-soluble aromatic disulfide, 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB.[7][8][9] This compound, which became known as Ellman's reagent, was designed to react specifically with sulfhydryl groups to produce a distinctively colored product.[10][11] The elegance of Ellman's method lay in its simplicity: the reaction's product, a yellow anion, could be easily quantified using a standard spectrophotometer, providing a direct measure of the thiol concentration in the sample.[5][7] This development revolutionized thiol quantification, offering a highly accessible and efficient tool that remains a standard in laboratories worldwide.[12]

Core Principles and Mechanism of Action

The utility of Ellman's reagent is rooted in a specific and rapid chemical reaction known as thiol-disulfide exchange.

Chemical Structure and Properties

Ellman's reagent (DTNB) is a symmetrical aromatic disulfide. It is a water-soluble solid, which simplifies its use in the aqueous buffer systems typical of biological assays.[13][14]

The Thiol-Disulfide Exchange Reaction

The core of the assay is the reaction between DTNB and a free thiol (represented as R-SH). The target of DTNB is the thiolate anion (R-S⁻), the conjugate base of the sulfhydryl group.[4][8] For this reason, the reaction is typically performed at a slightly alkaline pH (around 8.0), which favors the deprotonation of the thiol to the more reactive thiolate.[13][15]

In this exchange reaction, the disulfide bond of DTNB is cleaved by the attacking thiolate. This results in the formation of a mixed disulfide (R-S-TNB) and the release of one molecule of 5-thio-2-nitrobenzoic acid (TNB).[4][10]

The Chromophoric Product: 5-Thio-2-nitrobenzoate (TNB²⁻)

The released TNB is the key to the assay's colorimetric nature. In solutions with a pH above 7, TNB ionizes to the TNB²⁻ dianion, which exhibits a vibrant yellow color.[10][16] This yellow anion has a strong absorbance maximum at 412 nm. The reaction is stoichiometric; the addition of one mole of thiol releases one mole of TNB.[10] This direct relationship allows for the precise calculation of the thiol concentration using the Beer-Lambert law. The molar extinction coefficient (ε) for TNB²⁻ is widely cited as 14,150 M⁻¹cm⁻¹ at 412 nm and pH 8.0.[8][13]

Figure 1: Reaction mechanism of Ellman's reagent with a free thiol.

The Ellman's Assay: A Practical Workflow

This section provides a self-validating protocol for the quantification of sulfhydryl groups using a standard curve. This approach is highly recommended as it accounts for minor variations in instrument performance and reagent preparation.

Instrumentation and Reagents

| Category | Item | Purpose/Specifications |

| Instrumentation | Spectrophotometer | Capable of measuring absorbance at 412 nm (plate reader or cuvette-based) |

| Analytical Balance | For precise weighing of reagents | |

| Calibrated Pipettes | For accurate liquid handling | |

| pH Meter | For adjusting buffer pH | |

| Reagents | Ellman's Reagent (DTNB) | 5,5'-dithiobis-(2-nitrobenzoic acid) |

| L-Cysteine hydrochloride | For preparation of sulfhydryl standards | |

| Sodium Phosphate (dibasic) | Buffer component | |

| EDTA | Chelating agent to prevent metal-catalyzed oxidation of thiols | |

| Deionized Water | For all solutions | |

| Consumables | Test tubes or microcentrifuge tubes | For sample and standard preparation |

| 96-well microplate or cuvettes | For absorbance measurement |

Detailed Experimental Protocol

Step 1: Reagent Preparation

-

Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0):

-

Prepare a 0.1 M sodium phosphate buffer.

-

Add EDTA to a final concentration of 1 mM.

-

Adjust the pH to 8.0 using NaOH or HCl. This buffer is critical for maintaining the optimal reaction conditions.[13]

-

-

DTNB Solution (4 mg/mL):

-

Cysteine Standard Stock (e.g., 1.5 mM):

Step 2: Standard Curve Generation

-

Prepare a series of cysteine standards by serially diluting the stock solution with the Reaction Buffer. A typical concentration range would be from 0 mM to 1.5 mM.[13]

-

The table below provides an example dilution series.

| Standard | Final Concentration (mM) | Volume of 1.5 mM Stock | Volume of Reaction Buffer |

| A | 1.50 | 1000 µL | 0 µL |

| B | 1.00 | 667 µL | 333 µL |

| C | 0.50 | 333 µL | 667 µL |

| D | 0.25 | 167 µL | 833 µL |

| E | 0.10 | 67 µL | 933 µL |

| F (Blank) | 0.00 | 0 µL | 1000 µL |

Step 3: Reaction and Measurement

-

In a 96-well plate, add 250 µL of each standard or unknown sample to separate wells.

-

Initiate the reaction by adding 50 µL of the DTNB solution to each well.[13] Mix thoroughly.

-

Incubate the plate at room temperature for 15 minutes, protected from light.[13][17]

-

Measure the absorbance of each well at 412 nm using the spectrophotometer. Use the "Blank" standard (Standard F) to zero the instrument.

Data Analysis and Calculations

-

Plot the Standard Curve: Create a scatter plot with the known cysteine concentrations (x-axis) versus their corresponding absorbance values at 412 nm (y-axis).

-

Perform Linear Regression: Fit a linear trendline to the data points. The resulting equation will be in the form y = mx + c, where y is absorbance, m is the slope, and x is the concentration. An R² value close to 1.0 indicates a highly linear and reliable standard curve.

-

Calculate Unknown Concentration: Use the absorbance value of your unknown sample (y) and the equation from the linear regression to solve for its concentration (x). Remember to account for any dilution factors applied to your original sample.

Alternatively, for a single measurement without a standard curve, the concentration can be calculated directly using the Beer-Lambert Law (A = εbc), where:

-

A = Absorbance at 412 nm (after subtracting the blank)

-

b = Path length of the cuvette or well (in cm)

-

c = Molar concentration of the sulfhydryl group

Figure 2: General experimental workflow for the Ellman's assay.

Applications in Research and Drug Development

The simplicity and reliability of the Ellman's assay have led to its widespread adoption across numerous scientific disciplines.

-

Protein and Peptide Quantification: It is routinely used to determine the number of free cysteine residues in purified proteins and synthetic peptides. This is crucial for structural studies and for quality control in biopharmaceutical production.[14][18]

-

Enzyme Kinetics: The assay is famously used to measure the activity of acetylcholinesterase (AChE).[14][19] In this application, a synthetic substrate (acetylthiocholine) is hydrolyzed by AChE to produce thiocholine, a thiol that then reacts with DTNB, allowing the enzyme's activity to be monitored continuously.[20]

-

Assessing Oxidative Stress: It is employed to measure the concentration of low-molecular-weight thiols, such as glutathione, in cell lysates and tissue homogenates. A decrease in the free thiol pool is a key indicator of oxidative stress.[7]

-

Bioconjugation: Before conjugating molecules (e.g., drugs, labels) to proteins or antibodies via maleimide chemistry, Ellman's assay is essential to confirm the presence and quantity of available sulfhydryl groups for the reaction.[13][17]

Critical Considerations and Limitations

While robust, the Ellman's assay is not without its limitations. Awareness of these factors is crucial for experimental design and data interpretation.

-

Interfering Substances: The assay's specificity is for the sulfhydryl group, but other strong nucleophiles can also react with DTNB and cause interference.[21] It is also susceptible to compounds that absorb light near 412 nm.[22]

| Type of Interference | Examples | Reason for Interference |

| Nucleophilic Attack on DTNB | Cyanide, sulfite, sulfide ions[21], some oximes[20] | These compounds can cleave the disulfide bond of DTNB, leading to a false positive signal. |

| Spectral Overlap | Some proteins, other chromophores | Compounds that absorb light at or near 412 nm can artificially inflate the absorbance reading.[23] |

| Thiol Scavenging | Aldehydes[21] | Can react with the target thiols, making them unavailable to react with DTNB and causing an underestimation. |

-

pH and Buffer Effects: The reaction rate is pH-dependent.[8] While pH 8.0 is optimal, very high pH can lead to the slow hydrolysis of DTNB itself, increasing background absorbance.[16] Some buffers, like Tris, have been reported to cause instability in the colored product under certain conditions.[24] Phosphate buffers are generally preferred.[24]

-

Reaction Kinetics and Stability: While the reaction is rapid, buried or sterically hindered sulfhydryl groups within a protein's structure may react slowly or incompletely, leading to an underestimation of the total thiol content.[16][23] The use of denaturants like guanidinium hydrochloride or urea can expose these buried thiols.[12]

-

Comparison with Other Methods: For complex biological samples, methods like HPLC can separate the TNB product from interfering substances, offering higher specificity.[22] Fluorescent probes have also been developed that offer significantly lower detection limits than the colorimetric Ellman's assay.[25]

Conclusion: The Enduring Legacy of Ellman's Reagent

For over six decades, Ellman's reagent has remained an indispensable tool in the scientist's arsenal. Its discovery provided a simple, rapid, and cost-effective solution to the critical challenge of quantifying sulfhydryl groups. While more sophisticated methods have since been developed, the Ellman's assay continues to be a first-line technique due to its robustness and ease of use. Its enduring presence in laboratories focused on protein chemistry, enzymology, and drug development is a testament to the ingenuity of its creator and the fundamental importance of the thiol group in the landscape of biology and chemistry.

References

- Analyst (RSC Publishing). Ellman's reagent: interference in mercapto group determination, with special reference to cigarette smoke.

- AAT Bioquest. (2017, June 1).

- MDPI. (2024, September 18). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.

- BroadPharm. (2022, January 18). Ellman's Assay Protocol.

- Wikipedia. Ellman's reagent.

- Grokipedia. Ellman's reagent.

- ResearchGate. Mechanism of action of the Ellman reagent for the detection of acetylcholinesterase activity.

- BMG Labtech. (2019, January 9).

- ResearchGate. Limitation of the Ellman method: Cholinesterase activity measurement in the presence of oximes.

- PMC. The role of thiols and disulfides in protein chemical and physical stability.

- Longdom Publishing. (2022, July 14).

- AAT Bioquest. (2021, January 25).

- Semantic Scholar.

- MtoZ Biolabs. In What Is DTNB Dissolved? Is the Solution Neutral or Alkaline During Thiol Group Testing?

- Encapsula NanoSciences. Ellman's Assay Protocol.

- MDPI. (2025, May 13).

- Fisher Scientific. Ellman's Reagent.

- Mohammadi, M. (2018). Ellman's method is still an appropriate method for measurement of cholinesterases activities. Journal of Paramedical Sciences, 9(1).

- Taylor & Francis Online. Ellman's reagent – Knowledge and References.

- PMC. (2023, February 28). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents.

- PMC. (2011, April 18). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method.

- Oregon Health & Science University. (2023, March 14). Thiol Quantification Using Colorimetric Thiol-Disulfide Exchange in Nonaqueous Solvents.

- PubMed. (2022, September 15). On 'Tissue sulfhydryl groups' by George L. Ellman.

- PubMed. (2008, September 1). Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent.

- ACS Publications. (2023, February 28). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents.

- Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.

- ResearchGate. (2025, August 10). Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent.

- PubMed. (2014, October 1).

- ResearchGate.

- Google Patents. (2022). Fluorescent ellman assay for free thiol detection.

- ResearchGate. (2022, November 15). What is the reason TNB loses color during Ellman's assay?

- ResearchGate. Estimation of disulphide bonds using Ellman's reagens.

- PMC.

- ResearchGate. (2023, February 21). (PDF) Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents.

- Analytik NEWS. (2019, January 9).

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. research.unipd.it [research.unipd.it]

- 3. mdpi.com [mdpi.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. analytik.news [analytik.news]

- 6. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. On 'Tissue sulfhydryl groups' by George L.Ellman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. broadpharm.com [broadpharm.com]

- 14. What is Ellman’s reagent | AAT Bioquest [aatbio.com]

- 15. In What Is DTNB Dissolved? Is the Solution Neutral or Alkaline During Thiol Group Testing? | MtoZ Biolabs [mtoz-biolabs.com]

- 16. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]

- 17. encapsula.com [encapsula.com]

- 18. longdom.org [longdom.org]

- 19. researchgate.net [researchgate.net]

- 20. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ellman's reagent: interference in mercapto group determination, with special reference to cigarette smoke - Analyst (RSC Publishing) [pubs.rsc.org]

- 22. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. EP4237844A1 - Fluorescent ellman assay for free thiol detection - Google Patents [patents.google.com]

Technical Whitepaper: NTCB (2-Nitro-5-thiocyanatobenzoic Acid)

Stability, Storage, and Optimization of Cysteine Cyanylation

Executive Summary

NTCB (2-nitro-5-thiocyanatobenzoic acid) is a highly specific chemical cleavage reagent used to map protein sequences and analyze domain structures by targeting cysteine residues.[1] Unlike enzymatic digestions (e.g., Trypsin, Lys-C), NTCB offers a unique cleavage mechanism at the N-terminal side of cysteine. However, its utility is frequently compromised by its chemical instability and sensitivity to nucleophiles.

This guide provides a rigorous, field-proven framework for the storage, handling, and experimental application of NTCB. It moves beyond standard vendor instructions to address the "hidden" variables—specifically hydrolysis rates and reducing agent interference—that often lead to experimental failure.

Molecular Mechanism & Chemical Logic

To optimize NTCB usage, one must understand the two-step reaction mechanism. It is not a single-step cleavage; it is a cyanylation followed by cyclization/cleavage .

-

Step 1: Cyanylation (pH 7.5 – 8.5): The thiol group of a cysteine residue nucleophilically attacks the cyano group of NTCB. This releases 2-nitro-5-thiobenzoate (

), which is intensely yellow, and forms S-cyanocysteine. -

Step 2: Cleavage (pH 9.0 – 9.5): Under alkaline conditions, the amide nitrogen of the cysteine attacks the cyano carbon, forming a cyclic iminothiazolidine intermediate. This destabilizes the peptide bond, resulting in cleavage.

Mechanism Visualization

The following diagram details the reaction pathway and the critical competitive side reaction (

Figure 1: The NTCB reaction pathway.[2] Note that the yellow color change occurs during Step 1 (Cyanylation), serving as an immediate visual QC indicator.

Stability Profile & Storage Conditions

NTCB is chemically fragile. The thiocyanate moiety is susceptible to hydrolysis, generating cyanate and TNB, rendering the reagent useless.

Critical Stability Data

| Parameter | Condition | Stability / Outcome |

| Solid State | -20°C, Desiccated | Stable (>1 year). Protect from light to prevent nitro-group degradation. |

| Solid State | Room Temp, Ambient Humidity | Unstable. Hydrolyzes within days/weeks. |

| Solution (Aqueous) | pH > 7.0 | Highly Unstable. Half-life < 1 hour. Prepare immediately before use. |

| Solution (Organic) | DMSO or Ethanol | Moderate. Stable for hours if kept anhydrous. |

Storage & Handling Directives

-

Desiccation is Non-Negotiable: Store the solid bottle inside a secondary container with active desiccant (silica gel or Drierite). Moisture is the primary cause of lot-to-lot variability.

-

Aliquot Upon Receipt: To avoid freeze-thaw cycles and repeated moisture exposure, weigh out NTCB into single-use aliquots (e.g., 5–10 mg) in amber microcentrifuge tubes upon first opening. Store these at -20°C.

-

Fresh Preparation: Never store NTCB stock solutions. Dissolve the reagent in the reaction buffer or organic solvent (DMSO) only when the protein sample is fully prepped and ready for addition.

Optimized Experimental Protocol

This protocol is designed to maximize cleavage efficiency while minimizing side reactions (carbamylation and

Reagents

-

Denaturing Buffer: 6 M Guanidine-HCl, 0.1 M Tris-HCl, 1 mM EDTA, pH 8.0.

-

NTCB Stock: Solid powder (prepare 50–100 mM in DMSO immediately before use).

-

Cleavage Buffer: 0.1 M Borate or Glycine-NaOH, pH 9.0.

Step-by-Step Workflow

-

Protein Denaturation & Reduction

-

Dissolve protein (1–5 mg/mL) in Denaturing Buffer.

-

Add DTT to a final concentration of 2–5 mM.

-

Incubate at 37°C for 30–60 minutes.

-

Why: NTCB requires a free thiol. Disulfides must be reduced. Guanidine exposes buried cysteines.

-

-

CRITICAL: Removal of Reducing Agent

-

Action: You must remove DTT before adding NTCB.

-

Method: Use a spin desalting column (e.g., Zeba Spin) or extensive dialysis against 6 M Guanidine-HCl, 0.1 M Tris, pH 8.0.

-

Causality: DTT contains two thiol groups. If present, DTT will react with NTCB faster than your protein, quenching the reagent and turning the solution yellow immediately without labeling your protein [1].

-

-

Cyanylation (The "Yellow" Reaction)

-

Add NTCB (dissolved in DMSO) to the protein solution at a 5 to 10-fold molar excess over total thiol content.

-

Incubate at pH 8.0, Room Temp, for 15–30 minutes in the dark.

-

QC Check: The solution should turn yellow (release of TNB). If it remains clear, either the NTCB is hydrolyzed (bad stock) or the protein has no free thiols.

-

-

Cleavage Induction

-

Adjust the pH to 9.0–9.5 using dilute NaOH or add high-pH buffer (Borate).

-

Incubate at 37°C for 4–16 hours.

-

Note: Avoid temperatures >45°C, which favor the

-elimination side reaction (formation of dehydroalanine) over cleavage [2].

-

Workflow Visualization

Figure 2: Optimized NTCB cleavage workflow. Step 2 is the most common point of failure.

Troubleshooting & Quality Control (Self-Validating Systems)

A robust protocol must include internal checks. Use these indicators to validate the chemistry in real-time.

| Observation | Diagnosis | Corrective Action |

| No Yellow Color (Step 3) | NTCB Failure. The reagent has hydrolyzed or no thiols are available. | Check NTCB powder storage.[5] Ensure protein was reduced properly in Step 1. |

| Instant Intense Yellow | DTT Contamination. Excess reducing agent is reacting with NTCB. | Improve desalting/dialysis efficiency in Step 2. |

| Incomplete Cleavage | Side Reactions. | Lower incubation temp to 37°C. Ensure pH is strictly 9.0 (not higher). Add Glycine as a nucleophile to assist cleavage [3].[1] |

| Precipitation | Solubility Issue. NTCB or protein is crashing out. | Maintain 4–6 M Guanidine or 8 M Urea throughout the reaction. |

References

-

Jacobson, G. R., Schaffer, M. H., Stark, G. R., & Vanaman, T. C. (1973). Specific chemical cleavage in high yield at the amino peptide bonds of cysteine and cystine residues.[2] Journal of Biological Chemistry.

-

[Link]

-

-

Tang, H. Y., & Speicher, D. W. (2004). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues.[1][6] Analytical Biochemistry.

-

[Link]

-

-

Wu, J., Watson, J. T., et al. (2006). Optimization of the NTCB cleavage reaction for the detection of cysteine-containing peptides. Journal of Proteome Research.

-

[Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Dithiothreitol (DTT) Acts as a Specific, UV-inducible Cross-linker in Elucidation of Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of dithiothreitol (DTT) on fluorescent qPCR dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical synthesis of thiol-reactive nitroaromatic compounds

Title: Precision Synthesis of Thiol-Reactive Nitroaromatic Warheads: A Technical Guide to NBD and DNB Scaffolds

Executive Summary

This technical guide details the chemical synthesis and mechanistic principles of thiol-reactive nitroaromatic compounds, specifically focusing on 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 2,4-dinitrobenzenesulfonate (DNBS) derivatives. These compounds serve as critical electrophilic warheads in chemoproteomics, covalent inhibitor design, and fluorescence labeling. Unlike non-specific alkylating agents (e.g., iodoacetamides), nitroaromatics offer tunable reactivity via the Nucleophilic Aromatic Substitution (

Part 1: Mechanistic Foundation ( )

The core reactivity of these compounds relies on the electron-withdrawing nature of the nitro group (

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination pathway.

-

Addition: The thiolate anion (

) attacks the carbon carrying the leaving group ( -

Elimination: The leaving group is expelled, restoring aromaticity.

Selectivity Note: Thiols (soft nucleophiles) are generally more reactive than amines (hard nucleophiles) toward these soft electrophilic centers at neutral pH. However, at elevated pH (

Caption: Generalized

Part 2: Synthesis of Benzofurazan Scaffolds (NBD-Cl)

Target: 4-Chloro-7-nitrobenzofurazan (NBD-Cl).[1][2][3][4] Significance: A non-fluorescent reagent that becomes highly fluorescent upon reaction with thiols or amines, widely used in FRET assays and cellular imaging.

Retrosynthetic Analysis

The NBD core is constructed via the cyclization of a nitroaniline derivative using sodium azide, followed by nitration to install the activating group.

Detailed Protocol

Step 1: Synthesis of 4-Chlorobenzofurazan (Intermediate)

-

Reagents: 2,6-Dichloroaniline,

, DMSO. -

Procedure:

-

Dissolve 2,6-dichloroaniline (10 mmol) in DMSO (anhydrous).

-

CAUTION: Add

(12 mmol) slowly at room temperature. Azides are potential explosophores; use a blast shield. -

Heat the mixture to 100°C for 2 hours. The reaction proceeds via the formation of an aryl azide followed by thermolytic cyclization (releasing

). -

Workup: Pour into ice water. Extract with ethyl acetate.[5] The product, 4-chlorobenzofurazan, is purified by silica gel chromatography (Hexane/EtOAc).

-

Step 2: Nitration to NBD-Cl (Activation)

-

Reagents: 4-Chlorobenzofurazan,

, -

Procedure:

-

Dissolve 4-chlorobenzofurazan (5 mmol) in concentrated

(10 mL) at 0°C. -

Slowly add

(6 mmol) in small portions, maintaining temperature -

Allow to warm to 25°C and stir for 1 hour.

-

Quench: Pour onto crushed ice carefully. A yellow precipitate (NBD-Cl) forms.[6]

-

Purification: Recrystallize from ethanol/water.

-

Critical Quality Attribute (CQA): The melting point should be sharp (96–98°C). Purity must be confirmed by

Caption: Synthetic workflow for NBD-Cl. Step 1 involves hazardous azide chemistry requiring thermal control.

Part 3: Synthesis of 2,4-Dinitrobenzenesulfonates (DNBS)

Target: Alkyl/Aryl 2,4-dinitrobenzenesulfonates. Significance: These are "tunable" warheads. By changing the alcohol portion of the sulfonate ester, you can alter solubility and binding affinity before the thiol displaces the sulfonate group.

Protocol: Sulfonylation of Alcohols

This method couples 2,4-dinitrobenzenesulfonyl chloride (DNBSC) with a target alcohol (R-OH) to create the probe.

-

Reagents: 2,4-Dinitrobenzenesulfonyl chloride, Target Alcohol (R-OH), Pyridine (or

), DCM (anhydrous). -

Procedure:

-

Dissolve the target alcohol (1.0 eq) in anhydrous DCM under inert atmosphere (

). -

Add Pyridine (1.2 eq) as a base/catalyst. Cool to 0°C.[7][8]

-

Add 2,4-dinitrobenzenesulfonyl chloride (1.1 eq) portion-wise. The solution often turns yellow/orange.

-

Stir at 0°C for 30 mins, then warm to RT for 2–4 hours. Monitor by TLC (disappearance of sulfonyl chloride).

-

Workup: Wash with 1M HCl (to remove pyridine), then saturated

, then brine. Dry over -

Purification: Flash chromatography is essential as sulfonates hydrolyze on silica if left too long. Use neutral silica or rapid elution.

-

Part 4: Comparative Data & Selectivity

The choice of leaving group (

| Scaffold | Leaving Group (X) | Reactivity ( | Selectivity (Thiol:Amine) | Application |

| DNFB (Sanger's) | Fluorine (-F) | High (100) | Moderate | N-terminal sequencing, Proteomics |

| DNCB | Chlorine (-Cl) | Low (1) | High | GST enzyme substrate |

| NBD-Cl | Chlorine (-Cl) | Very High (500+) | Low (High background) | Fluorescence labeling |

| NBD-F | Fluorine (-F) | Ultra High (5000+) | Very Low | Rapid kinetics, unstable |

| DNBS | Sulfonate (- | Tunable | High | Covalent inhibitors |

Key Insight: For drug discovery, lower intrinsic reactivity (like DNCB or substituted sulfonates) is often preferred to avoid "off-target" labeling of random proteins, whereas high reactivity (NBD-F) is preferred for analytical probes where sensitivity is paramount.

References

-

Ghosh, P. B., & Whitehouse, M. W. (1968). 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: A new fluorigenic reagent for amino acids and other amines. Biochemical Journal, 108(1), 155–156. Link

-

Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. Link

-

Bem, M., et al. (2007).[3] Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc, 2007(13), 87-104.[1] Link

-

Graminski, G. F., et al. (1989). Kinetic studies on the reaction of thiols with 4-chloro-7-nitrobenzofurazan. Bioorganic Chemistry, 17(4), 510-519. Link

-

Il'ichev, Y. V., et al. (2003). Photochemistry of the fluorescent probe 7-nitrobenz-2-oxa-1,3-diazole (NBD): The role of the nitro group. Journal of Physical Chemistry A, 107(46), 9605–9613. Link

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. (PDF) 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW Review Article [academia.edu]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Crystallographic Characterization of X-Substituted 2,4-Dinitrophenyl-4′-phenylbenzenesulfonates | MDPI [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Site-Specific Protein Cleavage at Cysteine Residues using NTCB

Here is a detailed Application Note and Protocol for protein cysteine cleavage using NTCB, designed for researchers and drug development professionals.

Methodology for Proteomic Mapping and Disulfide Localization

Introduction & Principle

Enzymatic digestion (e.g., Trypsin, Lys-C) is the gold standard for bottom-up proteomics, yet it often fails to provide complete sequence coverage, particularly in arginine/lysine-deficient regions. Chemical cleavage offers a powerful orthogonal strategy.

2-nitro-5-thiocyanatobenzoic acid (NTCB) is a cysteine-specific cleavage reagent.[1][2][3][4][5] Unlike Cyanogen Bromide (CNBr), which cleaves at Methionine, NTCB targets Cysteine residues, modifying them to S-cyano-cysteine before inducing peptide bond hydrolysis at the N-terminal side of the modified residue.

Key Applications

-

Orthogonal Peptide Mapping: Generates large, unique fragments complementary to tryptic digests.

-

Disulfide Bond Localization: Differential labeling of free vs. oxidized cysteines.

-

Protein Footprinting: Probing solvent accessibility of cysteine residues in folded proteins.

Chemical Mechanism

Understanding the reaction chemistry is vital for troubleshooting and data interpretation. The NTCB reaction proceeds in two distinct phases: Cyanylation and Cleavage .[1][2][3][5]

Phase 1: S-Cyanylation

At slightly alkaline pH (7.0–8.0), NTCB undergoes nucleophilic attack by the thiolate anion (

Phase 2: Cyclization and Cleavage

At elevated pH (9.0–9.5), the amide nitrogen of the peptide bond preceding the modified cysteine attacks the nitrile carbon. This intramolecular nucleophilic attack forms a five-membered 1-acyl-2-iminothiazolidine ring. This intermediate is unstable and hydrolyzes, cleaving the upstream peptide bond.

Resulting Fragments:

-

N-terminal Fragment: Ends with a free carboxyl group at the residue preceding the Cys.

-

C-terminal Fragment: The N-terminal residue is converted from Cysteine to 2-iminothiazolidine-4-carboxylic acid (ITC) .

Reaction Pathway Diagram

Figure 1: The NTCB cleavage pathway involves cyanylation of the thiol followed by pH-dependent intramolecular cyclization and hydrolysis.[2][3]

Pre-Experimental Considerations

Critical Reagent Selection

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) is strongly recommended over DTT or

-mercaptoethanol. DTT contains free thiols that will react with NTCB, consuming the reagent and reducing efficiency. If DTT must be used, it must be removed (dialysis/desalting) prior to NTCB addition. -

Denaturant: Cleavage efficiency relies on the accessibility of the cysteine. Use 6M Guanidine-HCl or 8M Urea to fully denature the protein.

-

Buffer System: Tris-HCl or Borate buffers are ideal. Avoid amine-containing buffers (like Glycine) during the cyanylation step, though they can enhance the cleavage step (see Optimization).

Safety Note

NTCB is an irritant and potential sensitizer. While the reaction does not release hydrogen cyanide gas under these conditions, standard chemical safety (gloves, fume hood) is mandatory.

Step-by-Step Protocol

Materials Required[1][3][4][5][6]

-

Reaction Buffer: 0.2 M Tris-HCl, 6 M Guanidine-HCl, 1 mM EDTA, pH 8.0.

-

Cleavage Buffer: 1 M Tris-HCl or 0.1 M Borate, pH 9.5.

-

Reducing Agent: 100 mM TCEP stock.

-

Alkylation Reagent: NTCB (dissolved in reaction buffer or DMSO). Prepare fresh.

-

Stop Solution: 10% Trifluoroacetic acid (TFA).

Protocol Workflow

Step 1: Denaturation and Reduction

-

Dissolve the target protein (10–100

g) in Reaction Buffer to a concentration of 0.5–1.0 mg/mL. -

Add TCEP to a final concentration of 2–5 mM.

-

Incubate at 37°C for 30–60 minutes to ensure complete reduction of disulfide bonds.

-

Note: If using DTT, perform a buffer exchange (Zeba spin column or dialysis) into Reaction Buffer immediately after this step.

-

Step 2: S-Cyanylation (The Modification)

-

Prepare a fresh 50–100 mM stock of NTCB .

-

Add NTCB to the protein solution at a 5 to 10-fold molar excess over total cysteine residues.

-

Example: For a protein with 5 cysteines at 10

M protein concentration, total Cys is 50

-

-

Adjust pH to 8.0 if necessary (NTCB addition may lower pH).

-

Incubate at 37°C for 15–30 minutes .

-

Checkpoint: The solution may turn slightly yellow due to the release of TNB (thionitrobenzoate).

-

Step 3: Cleavage (The Hydrolysis)

-

Adjust the pH of the solution to 9.0–9.5 by adding the Cleavage Buffer (e.g., add 1/10th volume of 1 M Tris pH 9.5 or Borate pH 10).

-

Incubate at 37°C for 12–16 hours (Overnight) .

-

Optimization: For resistant proteins, incubation at 50°C for 4–6 hours can accelerate cleavage but increases the risk of side reactions (dehydroalanine formation).

-

Step 4: Termination and Analysis

-

Stop the reaction by adding TFA to a final concentration of 0.5–1.0% (pH < 3).

-

Desalt the sample using C18 ZipTips or spin columns prior to Mass Spectrometry.

Data Analysis & Mass Spectrometry

When analyzing NTCB-cleaved peptides, the mass shifts are specific and distinct from trypsin digestion.

Mass Shift Calculation

The cleavage results in a modified N-terminus on the C-terminal fragment.

-

Modification: Cysteine

2-iminothiazolidine-4-carboxyl (ITC). -

Mass Delta: +25.007 Da (relative to the mass of an unmodified Cysteine residue).

-

Explanation: The Cys residue (

) gains a Cyanide group (

Interpretation Table

| Feature | Observation in MS/MS |

| Cleavage Site | N-terminal side of Cysteine residues.[5] |

| N-terminal Fragment | C-terminus is a standard free acid (OH). No modification. |

| C-terminal Fragment | N-terminus is the ITC-modified Cys. Mass Shift: +25.01 Da . |

| Incomplete Cleavage | Precursor mass shows +25.01 Da per Cys (S-cyano-cysteine) without backbone fragmentation. |

| Side Reaction (Beta-elimination) | Conversion of Cys to Dehydroalanine.[1][2][3] Mass Shift: -33.98 Da relative to Cys. |

Troubleshooting & Optimization

The most common failure mode in NTCB protocols is the competition between cleavage (desired) and

Troubleshooting Matrix

| Problem | Probable Cause | Corrective Action |

| Low Cleavage Efficiency | pH too low during Step 3. | Ensure pH is strictly > 9.0 for the cleavage step. |

| No Cleavage Observed | DTT interference. | Switch to TCEP or rigorously desalt after reduction. |

| High Dehydroalanine (-34 Da) | pH too high or Temp too high. | Limit cleavage pH to 9.0; reduce temp to 37°C; reduce incubation time. |

| Precipitation | Protein aggregation. | Maintain 4–6M Guanidine or 8M Urea throughout the protocol. |

Expert Tip: Nucleophilic Catalysis

For proteins resistant to cleavage, the addition of primary amines can catalyze the reaction. Adding 0.1 M Glycine or Methylamine during the cleavage step (Step 3) can significantly increase yield by acting as a nucleophile to open the cyclic intermediate, though this results in a C-terminal amide derivative on the upstream fragment [2].

References

-

Jacobson, G. R., Schaffer, M. H., Stark, G. R., & Vanaman, T. C. (1973).[3][6] Specific chemical cleavage in high yield at the amino peptide bonds of cysteine and cystine residues.[3][6] Journal of Biological Chemistry, 248(19), 6583–6591.[6] Link

-

Wu, J., & Watson, J. T. (2004). Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues. Analytical Biochemistry, 334(1), 48–61.[2] Link

-

Degani, Y., & Patchornik, A. (1974).[3][7] Cyanylation of sulfhydryl groups by 2-nitro-5-thiocyanobenzoic acid.[1][2][3][4][5][7][8] High-yield modification and cleavage of peptides at cysteine residues.[3][6][7][9] Biochemistry, 13(1), 1–11.[7] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. researchgate.net [researchgate.net]

- 6. Specific chemical cleavage in high yield at the amino peptide bonds of cysteine and cystine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyanylation of sulfhydryl groups by 2-nitro-5-thiocyanobenzoic acid. High-yield modification and cleavage of peptides at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Site selective fragmentation of peptides and proteins at quinone modified cysteine residues investigated by ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Determination of Glutathione (GSH) using DTNB (Ellman’s Reagent)

[1][2][3][4][5]

Introduction & Scientific Context

Glutathione (

While high-performance liquid chromatography (HPLC) offers high specificity, the spectrophotometric assay using 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) —commonly known as Ellman’s Reagent—remains the workhorse for high-throughput screening due to its speed, low cost, and scalability.

This guide details two protocols:

-

Direct Ellman’s Assay: For rapid estimation of total non-protein thiols.

-

Tietze Enzymatic Recycling Assay: The industry standard for specific, high-sensitivity measurement of Total GSH and GSSG.

Assay Principles

The Ellman Reaction (Chemical Basis)

DTNB reacts with free sulfhydryl groups (-SH) in a stoichiometric 1:1 manner to produce a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB) . TNB ionizes to a yellow dianion (

The Enzymatic Recycling Method (Signal Amplification)

For biological samples where GSH concentrations are low, or when specific differentiation between GSH and GSSG is required, the Tietze method is superior. This method utilizes Glutathione Reductase (GR) and NADPH .[1][2][3][4][5]

-

GR reduces GSSG back to GSH, consuming NADPH.[6]

-

The regenerated GSH reacts with more DTNB.

Result: A kinetic color development where the rate of absorbance change (

Pathway Visualization

Figure 1: The Enzymatic Recycling Loop. GSH reacts with DTNB to form TNB.[1][2][3][4][5] The oxidized product (GSSG) is recycled back to GSH by Glutathione Reductase, creating a continuous cycle that amplifies the colorimetric signal.

Critical Experimental Considerations (Expertise)

Sample Preparation: The "Make or Break" Step

The most common source of error in GSH assays is auto-oxidation of GSH to GSSG during sample harvesting.

-

Rapid Acidification: Samples must be deproteinized immediately. Proteins contain thiols (cysteine residues) that react with DTNB, causing false positives.

-

Acid Choice:

-

5-Sulfosalicylic Acid (SSA): Preferred. It effectively precipitates protein and is compatible with the enzymatic assay if diluted properly (final concentration

). -

TCA/PCA: Stronger acids (Trichloroacetic or Perchloric acid) are effective but must be neutralized (

) before adding enzymes, or they will denature Glutathione Reductase.

-

Extinction Coefficient Accuracy

Historically,

Reagent Preparation

| Reagent | Preparation Details | Stability |

| Assay Buffer | 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.5. | 3 months at 4°C. |

| DTNB Stock | 4 mg/mL DTNB in Assay Buffer. | Prepare Fresh (Light Sensitive). |

| NADPH | 4 mg/mL in Assay Buffer. | Prepare Fresh. |

| Glutathione Reductase | Dilute to 6 Units/mL in Assay Buffer. | Store at -20°C. |

| GSH Standard | 1 mM stock in 0.5% SSA (or chosen acid). | Prepare Fresh. |

| Masking Agent | 2-vinylpyridine (2-VP) or 1 M 2-ethanol. | Use in fume hood (Toxic). |

Protocol: Enzymatic Recycling Assay (Total GSH & GSSG)

Scope: This protocol measures Total Glutathione (GSH + GSSG).[1][2][3][4][5][8] To measure GSSG specifically, GSH must be masked (see Step 2b).

Step 1: Sample Preparation[4][6][13]

-

Tissues/Cells: Wash in ice-cold PBS.

-

Homogenize immediately in 5% Sulfosalicylic Acid (SSA) (e.g., 10 mg tissue per 100 µL SSA).

-

Centrifuge at

for 10 min at 4°C. -

Collect supernatant. Keep on ice.

Step 2: GSSG Derivatization (Optional - Only for GSSG measurement)

If measuring Total Glutathione, skip to Step 3.

-

Take 100 µL of supernatant.

-

Add 2 µL of 2-vinylpyridine (2-VP) and 6 µL of Triethanolamine (to adjust pH to ~6-7).

-

Incubate for 60 mins at room temperature in a fume hood.

-

Note: 2-VP alkylates free GSH, preventing it from participating in the recycling reaction. Only GSSG remains to be reduced by GR.

Step 3: Microplate Assay Setup

Prepare a 96-well plate.[5][9] Perform all measurements in triplicate.

-

Blank: Add 20 µL of 0.5% SSA.

-

Standards: Add 20 µL of serial dilutions (0, 3.125, 6.25, 12.5, 25, 50 µM GSH).

-

Samples: Add 20 µL of sample supernatant (diluted 1:5 or 1:10 in 0.5% SSA to ensure acid does not inhibit enzyme).

-

Master Mix: Prepare enough for all wells:

-

120 µL Assay Buffer

-

20 µL DTNB Stock

-

20 µL Glutathione Reductase (GR)

-

-

Add 160 µL Master Mix to each well. Incubate 30 seconds to equilibrate.

Step 4: Initiation and Measurement

-

Add 20 µL NADPH to all wells to start the reaction.

-

Immediately place in a plate reader.

-

Kinetic Read: Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

Data Analysis

Calculation Logic

Since this is a kinetic assay, we calculate the slope of the reaction curve, not the endpoint absorbance.

-

Plot Absorbance (Y-axis) vs. Time (X-axis) for each well.

-

Calculate the slope (

) for the linear portion of the curve. -

Subtract the Blank slope from all Standard and Sample slopes.

-

Construct a Standard Curve: Corrected Slope vs. GSH Concentration (

). -

Interpolate sample concentrations from the linear regression equation (

).

Calculating Reduced GSH

The assay measures Total Glutathione (

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| High Background (Blank) | Contaminated reagents or oxidized DTNB. | Prepare fresh DTNB. Ensure water quality is 18.2 MΩ. |

| No Color Development | Acidic pH inhibiting GR enzyme. | Ensure sample is diluted enough or neutralized. GR is inactive below pH 6.5. |

| Non-Linear Kinetics | Substrate depletion (GSH too high). | Dilute samples further.[10] The reaction should be linear for >3 mins. |

| GSSG Values > Total GSH | Oxidation during prep. | Critical: Increase speed of deproteinization. Keep samples on ice. |

Workflow Diagram

Figure 2: Experimental Workflow. The decision point (yellow diamond) distinguishes between measuring Total Glutathione versus Oxidized Glutathione (GSSG) by using a masking agent.

References

-

Ellman, G. L. (1959).[7][10] Tissue sulfhydryl groups.[1][2][3][4][5][8][10] Archives of Biochemistry and Biophysics, 82(1), 70–77. Link

-

Tietze, F. (1969). Enzymic method for quantitative determination of nanogram amounts of total and oxidized glutathione: Applications to mammalian blood and other tissues. Analytical Biochemistry, 27(3), 502–522. Link

-

Rahman, I., Kode, A., & Biswas, S. K. (2006).[2][4][8] Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method.[3][4][8] Nature Protocols, 1, 3159–3165.[2][4][6][8] Link

-

Eyer, P., Worek, F., Kiderlen, D., et al. (2003).[7] Molar absorption coefficients for the reduced Ellman reagent: reassessment. Analytical Biochemistry, 312(2), 224–227.[7] Link[7]

Sources

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method | Springer Nature Experiments [experiments.springernature.com]

- 4. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nwlifescience.com [nwlifescience.com]

- 6. Smartphone-Assisted Colorimetric Detection of Glutathione and Glutathione Reductase Activity in Human Serum and Mouse Liver Using Hemin/G-Quadruplex DNAzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molar absorption coefficients for the reduced Ellman reagent: reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. bmglabtech.com [bmglabtech.com]

- 10. researchgate.net [researchgate.net]

Application Note: Site-Specific Conversion of Cysteine to Dehydroalanine Using NTCB

Executive Summary

This application note details the chemical conversion of Cysteine residues to Dehydroalanine (Dha) using 2-nitro-5-thiocyanatobenzoic acid (NTCB).[1][2][3][4][5][6][7] While NTCB is classically utilized for peptide bond cleavage at cysteine sites, specific modulation of pH and temperature can shift the reaction pathway toward

Key Application: Generation of a reactive Michael acceptor (Dha) for "chemical mutagenesis"—allowing the subsequent installation of post-translational modification (PTM) mimics (e.g., phosphoserine, methyl-lysine analogs) or bioconjugation handles.

Critical Constraint: This protocol requires strict adherence to pH and time parameters to favor elimination (Dha formation) over the competing cyclization-cleavage pathway.

Mechanism of Action: The Kinetic Partitioning Challenge

The reaction proceeds through a common intermediate, S-cyano-cysteine (Cys-SCN) . The success of Dha conversion depends on manipulating the fate of this intermediate.

-

Cyanylation: NTCB transfers a cyano group to the free thiol of Cysteine, releasing thionitrobenzoic acid (TNB, yellow color).

-

Partitioning: The Cys-SCN intermediate faces two competing fates:

-

Path A (Undesired Cleavage): Nucleophilic attack by the backbone amide nitrogen on the cyano carbon forms an iminothiazolidine ring, leading to peptide bond scission. This is favored at lower pH (pH < 8) or with internal cysteines in rigid helices.

-

Path B (Desired Elimination): Base-catalyzed abstraction of the

-proton triggers E2

-

Reaction Pathway Diagram[7]

Caption: Kinetic partitioning of the S-cyano-cysteine intermediate. Path B (Green) is the target pathway for Dha generation.

Critical Parameters & Reagents

Reagent List

-

Target Protein: >95% purity, free of amine-containing buffers (Tris/Glycine) if possible, though NTCB is thiol-specific.

-

Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine). Avoid DTT/Mercaptoethanol as they will consume NTCB.

-

Cyanylating Agent: NTCB (2-nitro-5-thiocyanatobenzoic acid).[1][2][3][4][5][6] Dissolve fresh in DMSO or DMF.

-

Reaction Buffer: 100 mM Sodium Phosphate or HEPES, pH 8.0 (Cyanylation) and pH 9.0 (Elimination).

-

Desalting Columns: Zeba Spin columns or equivalent (7K MWCO).

Key Optimization Table

| Parameter | Condition for Dha Conversion | Rationale |

| pH | 8.5 – 9.0 | Promotes proton abstraction for E2 elimination. Lower pH (<8) favors cleavage. |

| Temperature | 37°C | Provides activation energy for elimination. |

| Position | C-Terminal > Internal | C-terminal Cys converts to Dha with >90% yield. Internal Cys carries a risk of backbone cleavage (approx. 20-40% cleavage side-product). |

| Stoichiometry | 10-20x Molar Excess | Ensures rapid and complete cyanylation of steric-hindered thiols. |

Detailed Experimental Protocol

Phase 1: Protein Reduction and Preparation

Objective: Ensure all cysteine residues are reduced and accessible.

-

Dilute Protein: Prepare protein at 50–100 µM in Buffer A (100 mM Sodium Phosphate, pH 8.0, 1 mM EDTA).

-

Reduction: Add TCEP to a final concentration of 1–2 mM (approx. 10–20x excess over thiols).

-

Incubation: Incubate at Room Temperature (RT) for 30 minutes.

-

Desalting (CRITICAL): Although TCEP is compatible with many reactions, removing it prevents potential side reactions or radical desulfurization. Pass the sample through a pre-equilibrated desalting column (e.g., Zeba Spin) into fresh Buffer A .

Phase 2: Cyanylation (Formation of S-CN)

Objective: Selectively modify thiol to S-cyanothiol.

-

NTCB Preparation: Dissolve NTCB in dry DMSO to a concentration of 50–100 mM. Note: Prepare fresh.

-

Reaction: Add NTCB stock to the protein solution to achieve a final concentration of 5–10 mM (approx. 100x excess to drive kinetics).

-

pH Check: Ensure pH remains near 8.0. The reaction releases thionitrobenzoic acid (TNB), which is acidic. Adjust with dilute NaOH if necessary.

-

Incubation: Incubate at RT for 15–30 minutes .

-

Visual Cue: The solution will turn bright yellow (release of TNB dianion,

= 412 nm).

-

-

Cleanup: Remove excess NTCB and TNB using a desalting column or dialysis against Buffer B (100 mM Sodium Phosphate, pH 9.0 ).

-

Note: Switching to pH 9.0 here primes the system for the elimination step.

-

Phase 3: Beta-Elimination (Conversion to Dha)

Objective: Trigger the E2 elimination of thiocyanate.

-

Incubation: Incubate the S-cyanylated protein (now in pH 9.0 buffer) at 37°C for 1–3 hours .

-

Optimization: For C-terminal cysteines, 1 hour is often sufficient. For internal cysteines, monitor closely to balance Dha formation vs. hydrolysis/cleavage.

-

-

Quenching: Lower the pH to 7.0 using 1 M HCl or dilute into an acidic LC-MS buffer (0.1% Formic Acid) to stop the reaction.

Phase 4: Validation (Mass Spectrometry)

Objective: Confirm -34 Da mass shift.

-

Method: ESI-TOF or LC-MS/MS.

-

Data Analysis:

-

Native Cys Residue: Mass = 103.01 Da.

-

Dehydroalanine (Dha): Mass = 69.02 Da.

-

Target Mass Shift: -33.99 Da (approx -34 Da) relative to the native reduced protein.

-

Side Product Check: Look for a mass shift of -103 Da (loss of Cysteine residue) or +17 Da (Hydrolysis/Hydration of Dha to Serine).

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for NTCB-mediated Cys-to-Dha conversion.

Troubleshooting & Expert Insights

The "Internal Cysteine" Problem

If your target Cys is internal (flanked by amides), the nitrogen of the

-

Symptom: LC-MS shows two peaks: one at -34 Da (Dha) and one corresponding to N-terminal fragments (Cleavage).

-

Mitigation:

-

Reduce incubation time at pH 9.0.

-

Add steric bulk? (Difficult).

-

Alternative: If NTCB causes too much cleavage, consider using DBHDA (2,5-dibromohexanediamide) or O-Mesitylenesulfonylhydroxylamine , which are more specific for Dha formation but require different protocols.

-

Dha Stability

Dehydroalanine is an electrophile. It is stable at acidic pH but can slowly hydrate to Serine (+18 Da from Dha, -16 Da from Cys) or react with buffer amines at high pH.

-

Action: Proceed immediately to the next step (e.g., Michael addition of your desired nucleophile) after generation. Do not store Dha-proteins for long periods at pH > 7.

Incomplete Cyanylation

-

Cause: Oxidation of Cys or insufficient NTCB.

-

Fix: Ensure TCEP reduction is complete. Use fresh NTCB (it hydrolyzes in water over time).

References

-

Qiao, Y., et al. (2021). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid.[1][2][4][6][7] Molecules, 26(9), 2619.[2][6][7]

-

Jacobson, G. R., et al. (1973). The reaction of 2-nitro-5-thiocyanobenzoic acid with reduced and oxidized pancreatic ribonuclease A. Journal of Biological Chemistry, 248(19), 6583-6591.

-

[Link]

-

-

Chalker, J. M., et al. (2011). Chemical Mutagenesis: Selective Post-Translational Modification of Proteins. Current Opinion in Chemical Biology, 15(1), 63-71.

-

[Link]

-

- BenchChem Protocols. Protocol for Site-Specific Cysteine to Dehydroalanine Conversion.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of alternative products and optimization of 2-nitro-5-thiocyanatobenzoic acid cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Advanced Quantification of Free Sulfhydryls in Complex Protein Matrices using Ellman’s Reagent

Executive Summary

Quantifying free sulfhydryl (-SH) groups is a cornerstone of protein characterization, essential for determining oxidation states, conjugation efficiency (e.g., Antibody-Drug Conjugates), and subunit stoichiometry. While the Ellman’s Reagent (DTNB) assay is the industry standard, its application to complex protein samples —such as cell lysates, insoluble aggregates, or proteins with buried hydrophobic cores—is fraught with artifacts.

This guide moves beyond the basic "mix-and-read" approach. It provides a rigorous methodological framework for handling complex matrices, addressing the three critical failure points: accessibility (buried thiols), interference (reducing agents), and background (turbidity/color).

Scientific Foundation & Mechanism

The Chemistry of Detection

Ellman’s reagent (5,5′-dithiobis-(2-nitrobenzoic acid) or DTNB) functions via a disulfide exchange reaction.[1][2][3] When DTNB encounters a free thiol anion (

Stoichiometry: The reaction is 1:1. One mole of free thiol releases one mole of TNB.[4]

The "Coefficient Controversy" (Expertise Pillar):

Historically, the extinction coefficient (

-

Standard Buffer:

(Recommended for soluble proteins). -

Denaturing Buffer (6M Guanidine):

(Salt effects alter the absorbance).[4]

Note: Using the wrong coefficient introduces a systematic error of ~4%.

Workflow Visualization

The following diagram outlines the reaction pathway and the critical decision points for complex samples.

Critical Pre-Analytical Considerations

Before pipetting, you must stabilize the system. Complex samples often contain metals or oxidizers that artificially deplete thiols before measurement.

A. Buffer Chemistry[2]

-

pH is Non-Negotiable: The reaction must occur at pH 8.0 . The TNB product is only fully ionized (and colored) at pH > 7.3. At pH 6.0, you will lose >50% of your signal.

-

EDTA is Mandatory: Trace metals (Cu, Fe) catalyze the air-oxidation of sulfhydryls to disulfides. Always include 1 mM EDTA in reaction buffers.[7]

-

Degassing: For high-sensitivity work (<5 µM thiols), degas buffers to remove dissolved oxygen.

B. Handling Interferences

Common additives in protein purification will destroy the assay.

-

Reducing Agents (DTT, TCEP,

-ME): These react immediately with DTNB, causing massive false positives. Samples must be desalted (Zeba spin columns or dialysis) before assaying. -

Thiol-Reactive Preservatives: Sodium azide is generally safe, but thimerosal is not.

C. Denaturants (The "Complex" Factor)

In complex proteins, hydrophobic cores often shield Cysteine residues.

-

Native Conditions: Measures only surface thiols.

-

Denaturing Conditions: Measures total free thiols.

-

Recommended:6M Guanidine-HCl or 2% SDS .

-

Avoid: Urea (unless freshly prepared), as isocyanic acid impurities can carbamylate thiols, blocking the reaction.

-

Experimental Protocols

Reagent Preparation

-

Reaction Buffer (RB): 0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA.

-

Ellman’s Reagent Stock: 4 mg/mL DTNB in Reaction Buffer.[2][5][6] Note: Prepare fresh. If necessary, freeze aliquots, but stability is poor in aqueous solution.

Protocol A: The "Complex Matrix" Assay (Total Free Thiols)

Use this protocol for lysates, aggregates, or when total cysteine content is required.

Step 1: Sample Preparation

-

Dilute protein sample to ~5–10 µM (approx 0.1 – 0.5 mg/mL for a 50kDa protein).

-

Denaturing Step: Mix sample 1:1 with Denaturing Buffer (6M Guanidine-HCl in RB). Incubate for 30 minutes at room temperature to unfold the protein.

Step 2: The Blanking Strategy (Crucial) Complex samples often have intrinsic color or turbidity. You must run a specific blank for each sample.

| Component | Test Sample | Sample Blank | Reagent Blank |

| Reaction Buffer | 2.5 mL | 2.5 mL | 2.5 mL |

| Ellman's Reagent | 50 µL | 0 µL | 50 µL |

| Buffer (No DTNB) | 0 µL | 50 µL | 0 µL |

| Protein Sample | 250 µL | 250 µL | 0 µL |

| Buffer (No Protein) | 0 µL | 0 µL | 250 µL |

Step 3: Reaction & Measurement

-

Add components in the order listed above.

-

Incubate at room temperature for 15 minutes .

Step 4: Calculation

Calculate concentration using the modified Beer-Lambert Law:

-

: 13,700 M

- : Path length (1 cm for cuvettes; ~0.6 cm for 200µL in 96-well plates).

- : Dilution Factor (Total Volume / Sample Volume).[9]

Troubleshooting & Optimization

Use this decision tree to diagnose assay failures or unexpected results.

Data Summary: Extinction Coefficients & Interferences

| Condition | Extinction Coefficient ( | Notes |

| Dilute Buffer (pH 8.0) | 14,150 M | Standard value for soluble proteins [2]. |

| 6M Guanidine HCl | 13,700 M | Lower due to ionic strength effects [1]. |

| 8M Urea | 13,600 M | Ensure Urea is cyanate-free. |

| 1% SDS | ~14,150 M | Minimal effect on |

References

-

Ellman, G. L. (1959).[4][8][9][11] Tissue sulfhydryl groups.[11][12] Archives of Biochemistry and Biophysics, 82(1), 70–77.[12][13] Link

-

Thermo Scientific. (2011).[5] Ellman’s Reagent (DTNB) User Guide. Thermo Fisher Scientific Technical Resources. Link

-

Riener, C. K., Kada, G., & Gruber, H. J. (2002). Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiopyridine. Analytical and Bioanalytical Chemistry, 373(4-5), 266-276.[5] Link

-

Bulaj, G., et al. (1998). Ionization-reactivity relationships for cysteine thiols in polypeptides. Biochemistry, 37(25), 8965-8972. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 5. bmglabtech.com [bmglabtech.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. interchim.fr [interchim.fr]

- 10. Thermo Scientific DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) 5 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 11. sciepub.com [sciepub.com]

- 12. Ellman, G.L. (1959) Tissue Sulfhydryl Groups. Archives of Biochemistry and Biophysics, 82, 70-77. - References - Scientific Research Publishing [scirp.org]

- 13. Ellman, G.L. (1959) Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82, 70-77.doi10.1016/0003-9861(59)90090-6 - References - Scientific Research Publishing [scirp.org]

Precision Quantification of Peptide Cysteine Content via Ellman’s Reagent (DTNB)

Executive Summary

This application note details the rigorous quantification of free sulfhydryl (-SH) groups in peptides using 5,5’-dithiobis-(2-nitrobenzoic acid) (DTNB), commonly known as Ellman’s Reagent.[1][2][3][4][5][6][7][8] Unlike protein assays where tertiary structure often masks thiols, peptide quantification presents unique challenges regarding solubility, aggregation, and disulfide scrambling. This guide provides a self-validating protocol designed to mitigate false positives from reducing agents and ensure stoichiometric accuracy.

Chemical Basis & Mechanism[3]

The Ellman’s assay relies on a thiol-disulfide exchange reaction.[9] DTNB is a water-soluble disulfide that reacts with a free sulfhydryl group to yield a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB).[9]

Under alkaline conditions (pH 8.0), the TNB product ionizes to the TNB²⁻ dianion , which exhibits an intense yellow color with a molar extinction coefficient (

Reaction Stoichiometry

Crucially, the reaction is stoichiometric (1:1) . One mole of free thiol releases exactly one mole of TNB²⁻. This allows for direct quantification using Beer’s Law without always requiring a standard curve, provided the pathlength is known.

Mechanism Diagram

Figure 1: Stoichiometric release of the chromogenic TNB dianion upon reaction with a peptide thiol.

Critical Reagents & Preparation

Reaction Buffer (The Foundation)

The pH must be maintained between 7.6 and 8.6 . Below pH 7.0, the TNB chromophore protonates, reducing extinction and causing significant quantification errors.

-

Composition: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0.

-

Role of EDTA: Chelates trace divalent metals (Cu²⁺, Fe³⁺) that catalyze the auto-oxidation of thiols to disulfides, which would artificially lower the signal.

DTNB Stock Solution

-

Concentration: 4 mg/mL (approx. 10 mM) in Reaction Buffer.

-

Stability: Prepare fresh. DTNB hydrolyzes slowly in solution, turning yellow over time. If the blank absorbance is >0.05, discard.

Standards (Self-Validation)

Always run a standard curve to validate the reagents, even if calculating via extinction coefficient.

-

Primary Standard: N-Acetylcysteine (NAC) is preferred over Cysteine-HCl because NAC is less prone to rapid air oxidation.

-

Preparation: Prepare a 10 mM stock in Reaction Buffer and serially dilute to 0.1 – 1.0 mM.

Sample Preparation & Workflow Logic

Peptides often exist as dimers (disulfides) or contain protecting groups. The sample preparation phase is the most common source of error.

Handling Reducing Agents

Critical Warning: Common reducing agents like Dithiothreitol (DTT) and

-

Strategy: If reduction is required to break peptide dimers, use Immobilized TCEP Disulfide Reducing Gel . This allows you to reduce the peptide and then remove the reducing agent via centrifugation before adding DTNB.

Workflow Decision Tree

Figure 2: Decision logic for sample preparation to prevent interference and ensure accessibility.

Experimental Protocol

Method A: Microplate Format (High Throughput)

Best for: Screening multiple peptide fractions.

-

Blank Preparation: Add 20 µL of Reaction Buffer to empty wells.

-

Standard Curve: Add 20 µL of NAC standards (0, 0.1, 0.25, 0.5, 0.75, 1.0 mM) to wells.

-

Sample Addition: Add 20 µL of unknown peptide solution to wells. Note: If peptide was dissolved in DMSO, ensure standards contain equivalent DMSO.

-

Reagent Addition: Prepare a Working Solution by mixing DTNB Stock and Reaction Buffer in a 1:50 ratio (e.g., 100 µL DTNB Stock + 5 mL Buffer).

-

Why? This ensures DTNB is in large excess (pseudo-first-order kinetics).

-

-

Reaction: Add 180 µL of Working Solution to all wells (Total Vol = 200 µL).

-

Incubation: Incubate at Room Temperature (RT) for 15 minutes .

-

Measurement: Measure Absorbance at 412 nm on a plate reader.

Method B: Cuvette Format (High Precision)

Best for: Accurate determination of extinction coefficients for new peptides.

-

Setup: In a spectrophotometer, zero the instrument with Reaction Buffer.

-

Reference: Mix 50 µL DTNB Stock + 2.5 mL Reaction Buffer. Read Absorbance (

). -

Sample: Mix 250 µL Peptide Sample + 50 µL DTNB Stock + 2.25 mL Reaction Buffer.

-

Incubation: Incubate 15 minutes at RT.

-

Measurement: Read Absorbance (

).

Data Analysis & Quantification

Calculation via Molar Extinction Coefficient

For the cuvette method (1 cm pathlength), use the Beer-Lambert Law. The accepted extinction coefficient for TNB²⁻ at pH 8.0 is 14,150 M⁻¹cm⁻¹ .[2][11]

Where:

- = Absorbance of sample[7]

- = Absorbance of reagent blank

- = Pathlength (1 cm for cuvettes; varies for plates)

- = Dilution Factor

Calculation via Standard Curve (Microplate)[7]

-

Subtract the blank absorbance (0 mM Standard) from all readings.

-

Plot Absorbance (y-axis) vs. Concentration (x-axis) .[1]

-

Perform a linear regression (

). -

Calculate sample concentration:

.

Quantitative Data Summary

| Parameter | Value / Condition | Notes |

| Wavelength | 412 nm | Peak absorbance of TNB²⁻ |

| Extinction Coeff. | 14,150 M⁻¹cm⁻¹ | At pH 8.0 (Dilute Buffer) |

| Linear Range | 0.1 mM – 1.0 mM | Above 1.0 mM, linearity may decrease |

| Reaction Time | 15 minutes | Sufficient for accessible thiols |

| pH Tolerance | 7.6 – 8.6 | Signal drops significantly < pH 7.0 |

Troubleshooting & Interferences

Common Pitfalls

-

High Background (

):-

Cause: Old DTNB stock or contamination.

-

Fix: Prepare fresh DTNB. Ensure water quality is 18.2 MΩ.

-

-

Low Signal for Known Cysteine Peptide:

-

Signal Exceeds 100% Yield:

-

Cause: Presence of soluble reducing agents (DTT, TCEP) or thiols in the buffer.[3]

-

Fix: Use immobilized TCEP or perform rigorous desalting (PD-10 column) before assay.

-

Interference Table

| Substance | Compatibility | Action |

| EDTA | Required (1-5 mM) | Essential to prevent metal oxidation. |

| DTT | Incompatible | Must be removed. Reduces DTNB instantly. |

| TCEP | Incompatible | Reduces DTNB.[13] Use immobilized TCEP. |

| DMSO | Compatible (<10%) | Use for hydrophobic peptides. |

| SDS | Compatible (<1%) | Can be used to solubilize peptides. |

References

-

Ellman, G. L. (1959).[2][6] Tissue sulfhydryl groups.[2] Archives of Biochemistry and Biophysics, 82(1), 70–77.

-

Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) User Guide. Thermo Scientific Instructions.

-

Riener, C. K., Kada, G., & Gruber, H. J. (2002). Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine. Analytical and Bioanalytical Chemistry, 373(4-5), 266–276.

-

Bulaj, G., et al. (1998). Ionization-reactivity relationships for cysteine thiols in polypeptides. Biochemistry, 37(25), 8965–8972.

Sources

- 1. encapsula.com [encapsula.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. analytik.news [analytik.news]

- 5. bmglabtech.com [bmglabtech.com]

- 6. interchim.fr [interchim.fr]

- 7. researchgate.net [researchgate.net]

- 8. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]

- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Application Note: Site-Specific Protein Cleavage at Cysteine Residues using NTCB

Topic: Chemical Cleavage of Proteins at Cysteine Residues with NTCB Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Proteomics Scientists, and Biochemists

Abstract & Utility

While enzymatic digestion (e.g., Trypsin, Lys-C) remains the gold standard for bottom-up proteomics, it often fails to generate overlapping fragments necessary for de novo sequencing or analyzing highly insoluble membrane proteins. Chemical cleavage at Cysteine residues using 2-nitro-5-thiocyanatobenzoic acid (NTCB) offers a powerful orthogonal strategy.

Unlike Cyanogen Bromide (CNBr), which cleaves at Methionine, NTCB targets Cysteine—a residue that is statistically rare in most proteomes (approx. 1-2% frequency). This rarity generates large, distinct peptide fragments ideal for:

-

Top-Down Proteomics: Mapping domain structures and large isoforms.

-

Membrane Protein Analysis: Cysteine residues are often located in transmembrane domains where trypsin access is sterically hindered.

-

Disulfide Mapping: Differential cleavage of free thiols versus reduced disulfides.

Mechanism of Action

The NTCB reaction proceeds via a two-step mechanism: S-cyanylation followed by nucleophilic attack/cleavage .

-

S-Cyanylation (pH 7.0–8.0): NTCB reacts with free sulfhydryl groups (-SH) on the cysteine residue. This releases the thionitrobenzoate (TNB) anion, which is intensely yellow ($ \lambda_{max} = 412 \text{ nm} $), serving as a built-in process indicator.

-

Cleavage (pH 9.0–9.5): Under alkaline conditions, the amide nitrogen of the cysteine performs an intramolecular nucleophilic attack on the cyano carbon. This cyclization cleaves the N-terminal peptide bond, releasing the upstream peptide and leaving the downstream fragment with an N-terminal 2-iminothiazolidine-4-carboxylic acid (ITC) ring.

Pathway Diagram

The following diagram illustrates the molecular transformation and cleavage logic.

Caption: Mechanism of NTCB cleavage. Note the release of the yellow TNB chromophore during the initial cyanylation step.

Critical Considerations & Limitations

The "Blocked" N-Terminus

The cleavage results in a modified N-terminus (iminothiazolidine ring) on the C-terminal fragment.

-

Impact: This blocks Edman degradation.

-

MS Implication: You must account for this modification in database searches. The mass shift is distinct from a simple modification; the N-terminus is cyclized.

Side Reactions

-

-Elimination: At high pH, S-cyanylated cysteine can undergo

-

Carbamylation: If urea is used as a denaturant and not fresh, isocyanic acid can modify lysines.

Reducing Agents

NTCB reacts with any free thiol.

-

Crucial Rule: You cannot have DTT or

-mercaptoethanol present during the NTCB addition. They will consume the reagent. -

Solution: Use TCEP (which is non-thiol based) or perform a strict desalting step after reduction with DTT.

Comprehensive Protocol

This protocol utilizes a Two-Step approach (Cyanylation then Cleavage) which offers higher specificity and yield than one-pot methods.

Phase 1: Denaturation & Reduction

Goal: Unfold the protein and expose all cysteine residues.

-

Solubilization: Dissolve protein (0.1 – 1.0 mg/mL) in Denaturing Buffer (6 M Guanidine HCl or 8 M Urea, 0.2 M Tris-HCl, 1 mM EDTA, pH 8.0).

-

Reduction: Add DTT to a final concentration of 2–5 mM.

-

Incubation: Incubate at 37°C for 1–2 hours under nitrogen atmosphere (to prevent re-oxidation).

-

Desalting (CRITICAL): Remove DTT completely. Use a spin desalting column (e.g., Zeba Spin, Sephadex G-25) equilibrated with Cyanylation Buffer (0.2 M Tris-HCl, 6 M Guanidine HCl, 1 mM EDTA, pH 8.0).

-

Alternative: If using TCEP (1–2 mM) as the reductant, desalting is optional but recommended to ensure pH stability.

-

Phase 2: S-Cyanylation

Goal: Specifically modify Cysteine thiols to thiocyanates.

-

Reagent Prep: Prepare a fresh 50 mM–100 mM stock of NTCB in the Cyanylation Buffer. Note: NTCB is unstable in solution; prepare immediately before use.

-

Reaction: Add NTCB stock to the protein solution to achieve a 5- to 10-fold molar excess over total thiol groups.

-

Incubation: Incubate at pH 8.0, 37°C for 15–30 minutes.

-

QC Check (Self-Validation): The solution must turn yellow due to TNB release. If it remains clear, either no cysteines are present, or they are oxidized.

-

Acidification (Stop): Adjust pH to ~4.0 using acetic acid to stop the reaction and stabilize the S-cyanylated protein.

-

Removal of Excess Reagent: Remove excess NTCB and TNB via dialysis or a second spin column step against 0.1 M acetic acid or water. This prevents non-specific side reactions during the alkaline step.[2]

Phase 3: Alkaline Cleavage

Goal: Induce cyclization and peptide bond breakage.

-

Buffer Exchange: Redissolve or adjust the protein into Cleavage Buffer (0.1 M Sodium Borate or Ammonia, 6 M Guanidine HCl, pH 9.0–9.5).

-

Note: A pH of 9.0 is the "sweet spot." pH > 10 increases

-elimination side products.

-

-

Incubation: Incubate at 37°C–50°C for 12–16 hours (overnight).

-

Termination: Stop the reaction by acidifying with formic acid (for MS) or acetic acid (for gels).